molecular formula C16H19FN2O4 B2677296 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide CAS No. 1797716-01-8

2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide

Cat. No.: B2677296
CAS No.: 1797716-01-8
M. Wt: 322.336
InChI Key: ZNQFLKMTVHZEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a fluorophenyl methoxypropyl acetamide derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and bases (sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide involves its interaction with voltage-gated sodium and calcium channels. It inhibits these channels, thereby reducing neuronal excitability and preventing seizures. Additionally, it may act as an antagonist to the transient receptor potential vanilloid 1 (TRPV1) receptor, contributing to its antinociceptive effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-16(23-2,11-5-3-4-6-12(11)17)10-18-13(20)9-19-14(21)7-8-15(19)22/h3-6H,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQFLKMTVHZEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.